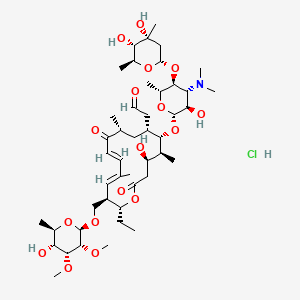

4-(3-BOC-Aminophenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-BOC-Aminophenyl)phenol (4-BAP) is a synthetic phenol compound that has been used in a variety of scientific research applications. It is a versatile compound with multiple biochemical and physiological effects, and is widely used in laboratory experiments.

Scientific Research Applications

Biochemistry

Scientific Field

Biochemistry Application Summary: In biochemistry, 4-(3-BOC-Aminophenyl)phenol is utilized for studying phenolic compound bioavailability and metabolic pathways . It serves as a model compound to understand the absorption, metabolism, and health effects of phenolic compounds. Methods of Application: The compound is typically introduced into biochemical assays to trace metabolic pathways, often using spectrophotometry or chromatography for detection . Results Summary: Research has shown that such phenolic compounds are metabolized through complex pathways, affecting their bioavailability and potential health benefits .

Pharmacology

Scientific Field

Pharmacology Application Summary: In pharmacology, this compound is explored for its antioxidant properties, contributing to the development of new therapeutic agents . Methods of Application: Pharmacological studies involve in vitro assays to test the efficacy of the compound in scavenging free radicals and protecting cells from oxidative stress . Results Summary: Studies indicate that 4-(3-BOC-Aminophenyl)phenol exhibits significant antioxidant activity, suggesting potential for therapeutic use .

Organic Chemistry

Scientific Field

Organic Chemistry Application Summary: It’s used in organic synthesis, particularly in the development of new phenolic resins with improved performance characteristics . Methods of Application: The compound is synthesized and then polymerized under controlled conditions to form phenolic resins, which are analyzed for their physical properties . Results Summary: The resulting resins demonstrate enhanced thermal stability and mechanical strength, making them suitable for industrial applications .

Analytical Chemistry

Scientific Field

Analytical Chemistry Application Summary: 4-(3-BOC-Aminophenyl)phenol is used in the development of boronic acid-based sensors for detecting diols and other analytes . Methods of Application: The compound is incorporated into sensor devices, and its interaction with target analytes is monitored through changes in electrical or optical signals . Results Summary: The sensors show high sensitivity and selectivity for diols, proving useful in various analytical applications .

Materials Science

Scientific Field

Materials Science Application Summary: This compound is investigated for its role in creating advanced materials, such as smart polymers and composites . Methods of Application: It is used as a monomer or cross-linking agent in the synthesis of polymers, with its properties being characterized using techniques like NMR and FTIR . Results Summary: The polymers exhibit responsive behavior to stimuli, opening up possibilities for use in smart materials and coatings .

Environmental Science

Scientific Field

Environmental Science Application Summary: The compound is studied for its environmental impact, particularly in the treatment of phenol-contaminated wastewater . Methods of Application: It is used in experimental setups to simulate and treat contaminated water, with the effectiveness of degradation being measured . Results Summary: The compound shows potential in reducing phenol levels in wastewater, aiding in environmental remediation efforts .

This analysis provides a detailed overview of the diverse applications of 4-(3-BOC-Aminophenyl)phenol across various scientific fields, highlighting its versatility and potential for further research and development.

Chemical Sensing

Scientific Field

Chemical Sensing Application Summary: This compound is used in the development of chemical sensors, particularly for the detection of alcohols and sugars due to its boronic acid moiety which interacts with diols . Methods of Application: The compound is incorporated into sensor arrays that change color or fluorescence upon binding with diols, which can be quantified using spectroscopic methods . Results Summary: The sensors have been found to be highly selective and sensitive, allowing for the detection of trace amounts of target substances .

Therapeutics

Scientific Field

Therapeutics Application Summary: The compound’s potential therapeutic applications are being explored, particularly in the context of its antioxidant properties and its ability to modulate biological pathways . Methods of Application: It is tested in various biological assays to determine its efficacy in reducing oxidative stress and modulating signaling pathways . Results Summary: Preliminary results suggest that it may have therapeutic benefits in diseases associated with oxidative stress and inflammation .

Polymer Chemistry

Scientific Field

Polymer Chemistry Application Summary: “4-(3-BOC-Aminophenyl)phenol” is investigated for its use in creating novel polymers with specific functionalities, such as stimuli-responsive or self-healing properties . Methods of Application: The compound is polymerized with other monomers to create copolymers, and the resulting materials are tested for their physical and chemical properties . Results Summary: The polymers created show promising characteristics, such as the ability to change properties in response to environmental changes .

Nanotechnology

Scientific Field

Nanotechnology Application Summary: In nanotechnology, the compound is used to modify the surface of nanoparticles to enhance their stability and functionality . Methods of Application: Nanoparticles are coated with “4-(3-BOC-Aminophenyl)phenol” to introduce functional groups that can interact with biological molecules or environmental pollutants . Results Summary: The modified nanoparticles exhibit improved biocompatibility and can be used for targeted drug delivery or environmental sensing applications .

Environmental Monitoring

Scientific Field

Environmental Monitoring Application Summary: The compound is utilized in the development of monitoring systems for environmental pollutants, leveraging its reactivity with specific chemical groups . Methods of Application: It is used in the fabrication of devices that can detect and quantify pollutants in air or water samples through specific interactions with the compound . Results Summary: These monitoring systems have shown effectiveness in tracking pollution levels and contributing to environmental protection efforts .

Biotechnology

Scientific Field

Biotechnology Application Summary: “4-(3-BOC-Aminophenyl)phenol” is used in biotechnological applications, such as the modification of enzymes or the development of biosensors . Methods of Application: The compound is used to modify enzymes to alter their activity or stability, or it is integrated into biosensors for detecting biological analytes . Results Summary: The enzyme modifications have led to enhanced performance in industrial processes, and the biosensors have shown potential in medical diagnostics .

properties

IUPAC Name |

tert-butyl N-[3-(4-hydroxyphenyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-6-4-5-13(11-14)12-7-9-15(19)10-8-12/h4-11,19H,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVLITKIBPWKAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-BOC-Aminophenyl)phenol | |

CAS RN |

1261958-25-1 |

Source

|

| Record name | Carbamic acid, N-(4′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)